molecular formula C14H15N3O B14296227 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile CAS No. 114136-96-8

3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile

Cat. No.: B14296227
CAS No.: 114136-96-8
M. Wt: 241.29 g/mol
InChI Key: XJGFFTJJGZLHSM-UHFFFAOYSA-N
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Description

3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile apart from these compounds is its unique combination of the imidazole ring with the methoxypropanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

114136-96-8

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-[(5-methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile

InChI

InChI=1S/C14H15N3O/c1-11-13(10-18-9-5-8-15)17-14(16-11)12-6-3-2-4-7-12/h2-4,6-7H,5,9-10H2,1H3,(H,16,17)

InChI Key

XJGFFTJJGZLHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)COCCC#N

Origin of Product

United States

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